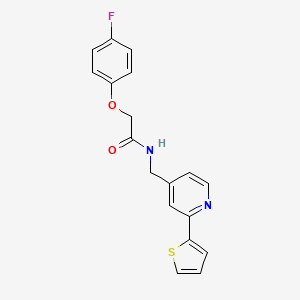
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are important components of the immune system. The inhibition of BTK has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves the inhibition of BTK. BTK is a key enzyme in the signaling pathway that is involved in B-cell activation and development. When BTK is inhibited, the signaling pathway is disrupted, which leads to a reduction in B-cell activation and proliferation. This can be beneficial in the treatment of diseases where B-cell activity is dysregulated, such as CLL and MCL.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In preclinical studies, the compound has been shown to have potent anti-tumor activity in models of CLL and MCL. It has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential candidate for the treatment of autoimmune diseases. TAK-659 has been well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
The advantages of using 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide in lab experiments include its potency and selectivity as a BTK inhibitor. The compound has been shown to be effective in preclinical models of CLL and MCL, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using TAK-659 is that its synthesis process is complex and requires advanced knowledge of organic chemistry. This can make it difficult for researchers who do not have expertise in this area to use the compound in their experiments.
将来の方向性
There are several future directions for research on 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide. One area of interest is the development of combination therapies that include TAK-659. The compound has been shown to have synergistic effects with other drugs, which could enhance its therapeutic potential. Another area of research is the development of TAK-659 analogs that have improved pharmacokinetic properties. This could lead to the development of drugs that are more effective and have fewer side effects than the current compound. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans, as well as its potential use in other diseases beyond CLL and MCL.
合成法
The synthesis of 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves several steps. The starting materials are 2-(thiophen-2-yl)pyridine-4-carbaldehyde and 4-fluorophenol, which are reacted with each other to form an intermediate compound. This intermediate is then treated with a series of reagents to produce the final product. The synthesis process is complex and requires advanced knowledge of organic chemistry.
科学的研究の応用
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent and selective inhibitor of BTK, which makes it a promising candidate for the treatment of B-cell-related diseases. Some of the diseases that are being investigated include chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM). TAK-659 has also been shown to have potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-3-5-15(6-4-14)23-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-24-17/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGWXRTWHLNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)
![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
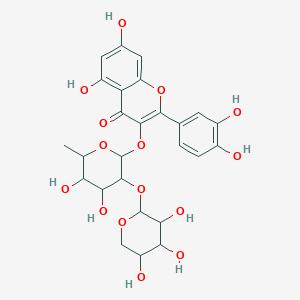
![7-Fluoro-2-methyl-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2949799.png)
![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)
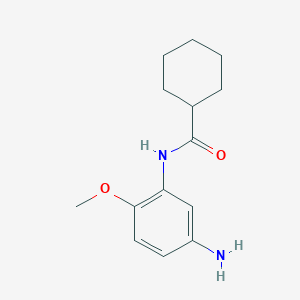
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)
![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)
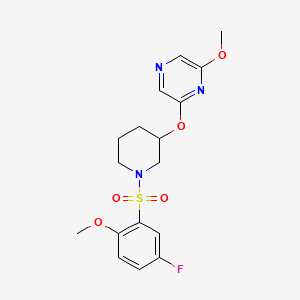
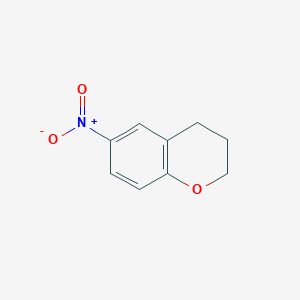

![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)